molecular formula C23H26N4O B5978082 [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol

[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol

Cat. No.: B5978082
M. Wt: 374.5 g/mol
InChI Key: CSNKPUNNEGRDSM-UHFFFAOYSA-N
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Description

[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol: is a complex organic compound that features a unique combination of indene, piperidine, triazole, and phenylmethanol moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ring. The triazole ring is then introduced through a cyclization reaction, and finally, the phenylmethanol group is attached. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the triazole or piperidine rings, potentially altering their electronic properties and reactivity.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s structural features make it a candidate for studying receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, given its diverse functional groups.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.

    Piperidine Derivatives: Piperidine-based compounds like piperine and paroxetine exhibit similar ring structures.

    Triazole Derivatives: Triazole-containing compounds, such as fluconazole and voriconazole, are used in various pharmaceutical applications.

Uniqueness: The uniqueness of [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c28-23(17-6-2-1-3-7-17)22-16-27(25-24-22)20-10-12-26(13-11-20)21-14-18-8-4-5-9-19(18)15-21/h1-9,16,20-21,23,28H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNKPUNNEGRDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C(C3=CC=CC=C3)O)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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